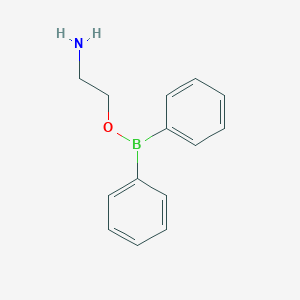

2-Aminoethyl diphenylborinate

Overview

Description

2-Aminoethyl diphenylborinate, also known as 2-APB, is used for the densitometric determination of flavonoids and as a TRP activator . It is also used to manipulate intracellular release of calcium ions and in the preparation of apoptotic inducers .

Synthesis Analysis

The synthesis of 2-Aminoethyl diphenylborinate involves the use of methyl α-L-fucopyranoside, silver(I) oxide, and 2-aminoethyl diphenylborinate . New derivatives of 2-APB have been reported that are more potent than 2-APB in blocking SOCE in MDA-MB-231 cells .Molecular Structure Analysis

The molecular formula of 2-Aminoethyl diphenylborinate is C14H16BNO, with an average mass of 225.094 Da and a monoisotopic mass of 225.132492 Da .Chemical Reactions Analysis

2-Aminoethyl diphenylborinate is used as a reactant for the preparation of apoptotic inducers . It is also used as an activator of the Orai3 protein and inhibits Ca2+ influx through transient receptor potential 2 channels in rat dorsal root ganglion neurons .Physical And Chemical Properties Analysis

2-Aminoethyl diphenylborinate appears as a white to off-white solid . It has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .Scientific Research Applications

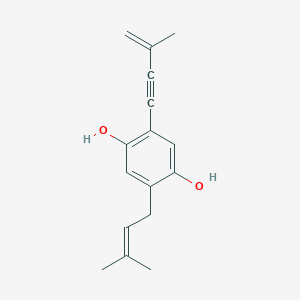

Densitometric Determination of Flavonoids

2-APB is used in the densitometric determination of flavonoids . Flavonoids are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects. This application is particularly useful in the field of food science and nutrition.

Manipulation of Intracellular Calcium Release

This compound is used to manipulate the intracellular release of calcium ions . Calcium ions play a key role in signal transduction pathways within cells, making this application important in cellular biology and neuroscience.

Preparation of Apoptotic Inducers

2-APB is used in the preparation of apoptotic inducers . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and understanding this process is crucial in the study of diseases like cancer.

Store-Operated Calcium Entry (SOCE) Inhibitor

2-APB acts as a membrane-permeable SOCE inhibitor . SOCE is a major pathway for calcium signaling in virtually all mammalian cells and it plays a key role in both physiological and pathological processes.

Cancer Research

In cancer research, particularly in the study of breast cancer cells, 2-APB and its derivatives have been used for the inhibition of Store-Operated Calcium Entry (SOCE) . This is significant as enhanced SOCE has been associated with several cancers .

Mechanism of Action

Target of Action

2-Aminoethyl diphenylborinate, also known as 2-APB, primarily targets the Orai3 protein and transient receptor potential 2 channels . The Orai3 protein is a calcium release-activated calcium modulator , while transient receptor potential 2 channels are involved in calcium influx in neurons .

Mode of Action

2-APB acts as an activator of the Orai3 protein and an inhibitor of calcium influx through transient receptor potential 2 channels . It is a membrane-permeable modulator of intracellular IP3-induced calcium release . This means it can cross the cell membrane and regulate the release of calcium ions inside the cell triggered by IP3 .

Biochemical Pathways

The primary biochemical pathway affected by 2-APB is the calcium signaling pathway . By modulating the activity of Orai3 protein and transient receptor potential 2 channels, 2-APB influences the flow of calcium ions within cells . This can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction and neurotransmission .

Pharmacokinetics

Given its membrane-permeable nature , it can be inferred that 2-APB is likely to be readily absorbed and distributed within the body. Its metabolism and excretion would depend on various factors, including the specific characteristics of the compound and the physiological conditions of the individual.

Result of Action

The action of 2-APB results in the modulation of calcium signaling within cells . By activating the Orai3 protein and inhibiting calcium influx through transient receptor potential 2 channels, 2-APB can alter the concentration of calcium ions within cells . This can have various molecular and cellular effects, depending on the specific roles of calcium signaling in different cell types and physiological contexts .

Safety and Hazards

2-Aminoethyl diphenylborinate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

properties

IUPAC Name |

2-diphenylboranyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVCIGGICSWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040389 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | Diphenylborinic acid 2-aminoethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

524-95-8 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethoxydiphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl diphenylborinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)(diphenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOETHOXYDIPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4ES684O93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

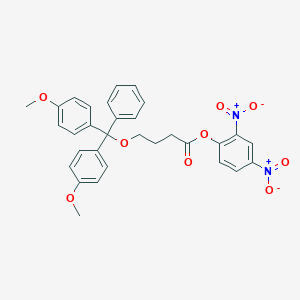

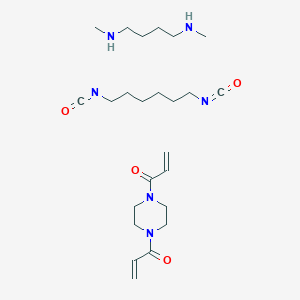

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)